molecular formula C11H15ClN2 B1584370 3-Chloro-2-piperidin-1-yl-phenylamine CAS No. 58785-06-1

3-Chloro-2-piperidin-1-yl-phenylamine

Cat. No.: B1584370
CAS No.: 58785-06-1
M. Wt: 210.7 g/mol
InChI Key: QKXQIYIXTYLFFD-UHFFFAOYSA-N
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Description

3-Chloro-2-piperidin-1-yl-phenylamine: is an organic compound that features a piperidine ring substituted with a chloro group and an amine group on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-piperidin-1-yl-phenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloroaniline and piperidine.

    Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

    Procedure: 3-chloroaniline is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux for several hours.

    Isolation: After completion of the reaction, the product is isolated by filtration and purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-piperidin-1-yl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 2-piperidin-1-yl-phenylamine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 2-piperidin-1-yl-phenylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-piperidin-1-yl-phenylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 3-Chloro-2-piperidin-1-yl-phenylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, leading to potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

    2-Piperidin-1-yl-phenylamine: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    3-Chloro-2-morpholin-4-yl-phenylamine: Contains a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.

Uniqueness: 3-Chloro-2-piperidin-1-yl-phenylamine is unique due to the presence of both a chloro group and a piperidine ring, which confer specific reactivity and potential biological activity.

Properties

IUPAC Name

3-chloro-2-piperidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14/h4-6H,1-3,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXQIYIXTYLFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40359221
Record name 3-Chloro-2-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58785-06-1
Record name 3-Chloro-2-(1-piperidinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58785-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-piperidin-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40359221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using a procedure similar to Example 3, step (c), 1-(2-chloro-6-nitro-phenyl)-piperidine (79 mg, 0.32 mmol, as prepared in the previous step) was stirred with 44 mg of 5% Pd—C under H2 for 1 h 30 min to afford 54 mg (80%) of the title compound, contaminated with the des-chloro derivative, which was used immediately without further purification. Mass spectrum (ESI, m/z): Calcd. for C11H15ClN2, 211.0 (M+H), found 211.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44 mg
Type
catalyst
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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